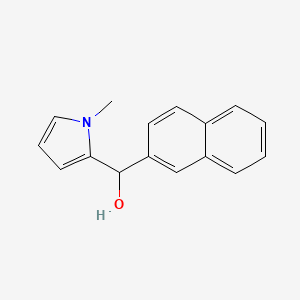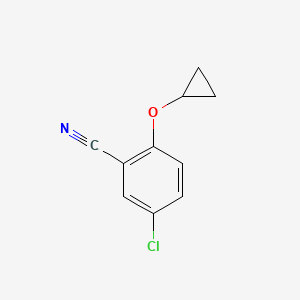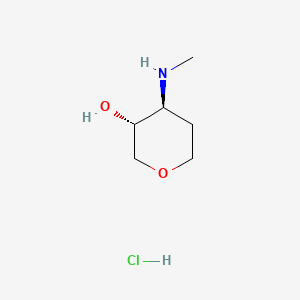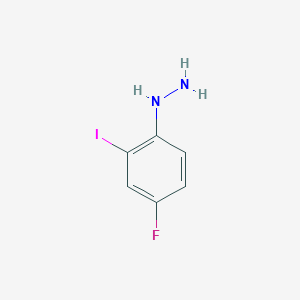
4-Fluoro-2-iodophenylhydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2-iodophenylhydrazine is an organic compound that features both fluorine and iodine substituents on a phenyl ring, along with a hydrazine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-iodophenylhydrazine typically involves the following steps:
Starting Material: The synthesis begins with 4-fluoroaniline.
Diazotization: 4-fluoroaniline undergoes diazotization to form the corresponding diazonium salt.
Iodination: Finally, the 4-fluorophenylhydrazine is iodinated to produce this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for larger scale production. This involves the use of more efficient reactors, continuous flow processes, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-iodophenylhydrazine can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.
Oxidation and Reduction: The hydrazine group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.
Major Products Formed
Substitution: Formation of substituted phenylhydrazines.
Oxidation: Formation of azo compounds or nitroso derivatives.
Reduction: Formation of amines or hydrazones.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
4-Fluoro-2-iodophenylhydrazine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is used in the development of advanced materials with unique electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Catalysis: It is used in the preparation of catalysts for various chemical reactions.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-iodophenylhydrazine depends on its application:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Fluoro-2-iodophenylhydrazine is unique due to the presence of both fluorine and iodine atoms on the phenyl ring, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic or steric characteristics.
Properties
Molecular Formula |
C6H6FIN2 |
|---|---|
Molecular Weight |
252.03 g/mol |
IUPAC Name |
(4-fluoro-2-iodophenyl)hydrazine |
InChI |
InChI=1S/C6H6FIN2/c7-4-1-2-6(10-9)5(8)3-4/h1-3,10H,9H2 |
InChI Key |
GVIJTEXXBAXMJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)I)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


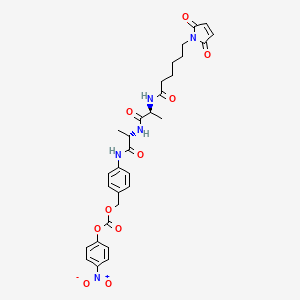
![1-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]ethanone](/img/structure/B13917644.png)
![Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate;hemi(oxalic acid)](/img/structure/B13917655.png)
![9-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrido[2,3-b]indole](/img/structure/B13917656.png)

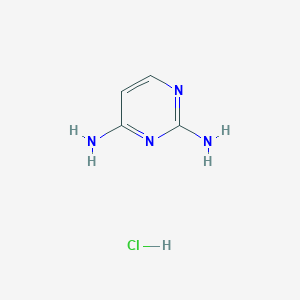
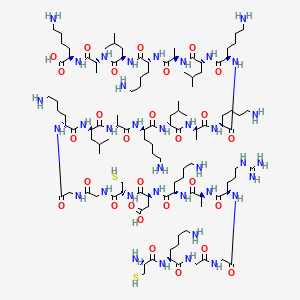

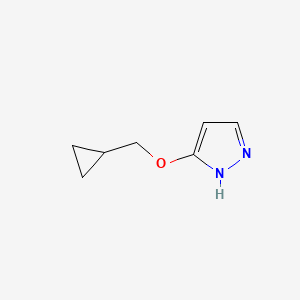
![1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyridin-2(1H)-one](/img/structure/B13917701.png)
